7-(Furan-2-yl)-1,3-dimethyl-5-(pyridin-3-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione
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Overview
Description
The compound “7-(Furan-2-yl)-1,3-dimethyl-5-(pyridin-3-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione” belongs to the class of pyrimidine and its fused derivatives. These compounds have received much interest due to their diverse biological potential . They are considered as bioisosteres with purines and many of these derivatives have shown promising anticancer activity .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrimidine ring and its fused derivatives including pyrazolo, pyrido, quinazoline, and furo compounds . The exact structure analysis is not available in the resources.Scientific Research Applications
Synthesis and Applications
Regioselective Synthesis and Chemical Transformations
The utility of pyrimidine derivatives in regioselective aminations and as precursors for further chemical transformations is well-documented. For instance, 1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-(1H,3H)dione reacts with alkylamides to give 7-amino derivatives, showcasing the compound's utility in regioselective synthesis processes (Gulevskaya et al., 1994). Similarly, studies on 5-alkynyloxy- and 5-alkynylthiopyrimidines as precursors for furo- and thieno[3,2-d]pyrimidines highlight the synthesis of heterocyclic compounds that could be analogous in approach to synthesizing the subject compound (Spada et al., 2009).
Novel Synthesis Pathways
The synthesis of functionalized pyrimidine derivatives, such as 1 H -pyrimidine-2-thiones from furan-2,3-dione, illustrates the creation of new molecules that could have potential applications in drug development and chemical biology (Akçamur et al., 1988).
Biological Activity
The exploration of pyrimidine and furan derivatives for their biological activities is another area of interest. For example, dicationic imidazo[1,2-a]pyridines, which include furan moieties, have been studied for their antiprotozoal properties, indicating the potential of these compounds in therapeutic applications (Ismail et al., 2004).
Heterocyclic Chemistry
The development of methods for the synthesis of heterocyclic compounds based on reactions involving furan derivatives underscores the versatility of these moieties in creating complex and biologically active structures. Such methodologies could be relevant to the synthesis and application of the compound (Aniskova et al., 2017).
Mechanism of Action
Target of Action
It is known that pyrimido[4,5-d]pyrimidine derivatives, to which this compound belongs, have been studied for their inhibitory effects on protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
It is known that pyrimido[4,5-d]pyrimidine derivatives exert their effects through inhibiting protein kinases . Inhibition of protein kinases can disrupt the normal signaling processes within cells, potentially leading to various biological effects.
Action Environment
This compound represents an interesting area of study for medicinal chemistry due to its potential inhibitory effects on protein kinases .
Future Directions
Properties
IUPAC Name |
7-(furan-2-yl)-1,3-dimethyl-5-(pyridin-3-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O3S/c1-22-15-13(17(24)23(2)18(22)25)16(27-10-11-5-3-7-19-9-11)21-14(20-15)12-6-4-8-26-12/h3-9H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDIMNLIMDYFJHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3=CC=CO3)SCC4=CN=CC=C4)C(=O)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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